(3-FLUOROPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE (3-FLUOROPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8508037
InChI: InChI=1S/C21H19FN2O3S/c22-19-7-3-6-18(14-19)21(25)23-10-12-24(13-11-23)28(26,27)20-9-8-16-4-1-2-5-17(16)15-20/h1-9,14-15H,10-13H2
SMILES: C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Molecular Formula: C21H19FN2O3S
Molecular Weight: 398.5 g/mol

(3-FLUOROPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE

CAS No.:

Cat. No.: VC8508037

Molecular Formula: C21H19FN2O3S

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

(3-FLUOROPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE -

Specification

Molecular Formula C21H19FN2O3S
Molecular Weight 398.5 g/mol
IUPAC Name (3-fluorophenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C21H19FN2O3S/c22-19-7-3-6-18(14-19)21(25)23-10-12-24(13-11-23)28(26,27)20-9-8-16-4-1-2-5-17(16)15-20/h1-9,14-15H,10-13H2
Standard InChI Key FHOUKXHYQAIMQJ-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Canonical SMILES C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Introduction

(3-Fluorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone is a complex organic compound featuring a combination of fluorophenyl, naphthylsulfonyl, and piperazinyl groups. This compound is of interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry and materials science.

Synthetic Routes

The synthesis of (3-fluorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone typically involves multiple steps:

  • Preparation of Intermediates: This includes the synthesis of 2-naphthylsulfonyl chloride and 3-fluorophenylpiperazine.

  • Sulfonylation: The reaction of the piperazine derivative with the sulfonyl chloride to form the desired compound.

  • Coupling: Final coupling reactions may involve additional steps to optimize yield and purity.

Applications in Scientific Research

This compound is used in various research areas:

  • Medicinal Chemistry: As a building block for synthesizing potential therapeutic agents.

  • Materials Science: In the development of advanced materials with specific properties.

  • Biological Studies: As a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl and naphthylsulfonyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound's conformation and biological activity.

Comparison with Similar Compounds

Similar compounds include those with variations in the sulfonyl or fluorophenyl groups. For example:

  • (3-Fluorophenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone: Features a nitrophenyl group instead of naphthylsulfonyl.

  • N-[3-[4-(4-fluorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]benzenesulfonamide: Contains a different arrangement of functional groups.

Research Findings

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